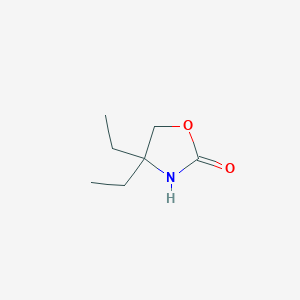
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is an organic compound that belongs to the class of benzoxazinones This compound is characterized by a benzoxazine ring fused with a phenylacetyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the condensation of 2-aminophenol with phenylacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazinone ring. The reaction conditions often include the use of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of benzoxazine derivatives.
Substitution: Introduction of substituents such as halogens, nitro groups, or alkyl groups on the phenyl ring.
科学研究应用
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4H-pyrans: These compounds share a similar heterocyclic structure but differ in their chemical properties and reactivity.
2,2’-bipyridyl derivatives: These compounds are used in various applications, including as ligands in coordination chemistry.
Uniqueness
6-(Phenylacetyl)-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific benzoxazinone structure, which imparts distinct chemical reactivity and potential biological activities
属性
CAS 编号 |
943993-99-5 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
6-(2-phenylacetyl)-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C16H13NO3/c18-14(8-11-4-2-1-3-5-11)12-6-7-15-13(9-12)17-16(19)10-20-15/h1-7,9H,8,10H2,(H,17,19) |
InChI 键 |
BLEUOEWJFLTGAV-UHFFFAOYSA-N |
规范 SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-(Benzo[b]thiophen-3-yl)phenyl)ethan-1-one](/img/structure/B14132905.png)

![2-Chloro-N-[5-[[2-[(2,4-difluorophenyl)amino]-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14132908.png)










![2-(1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-phenethylacetamide](/img/structure/B14132974.png)
